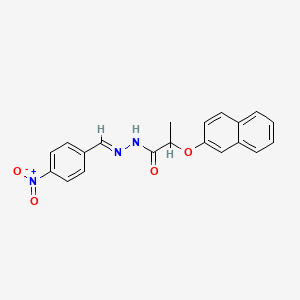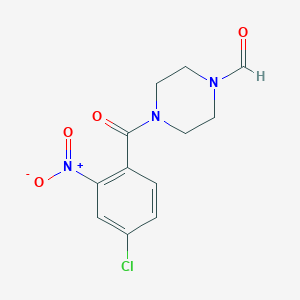![molecular formula C14H15BrN2O2 B5863248 ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate](/img/structure/B5863248.png)
ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate, also known as BDDA, is a cyanoacrylate monomer that has been widely used in scientific research. The compound is known for its ability to form strong and stable bonds with various substrates, making it an important tool in the field of materials science and biotechnology.
作用機序
The mechanism of action of ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate involves the formation of covalent bonds between the cyanoacrylate monomer and the substrate. The reaction proceeds via a free radical mechanism, where the cyanoacrylate monomer undergoes rapid polymerization in the presence of moisture and other nucleophiles. The resulting polymer forms a strong and stable bond with the substrate, which is characterized by its high strength and durability.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant physiological effects. However, it is important to handle the compound with care as it can cause skin and eye irritation upon contact.
実験室実験の利点と制限
The advantages of using ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate in lab experiments include its ability to form strong and stable bonds with various substrates, its low toxicity, and its ease of use. However, the limitations of using this compound include its sensitivity to moisture and other nucleophiles, which can affect the stability of the bond formed. It is also important to note that this compound should be handled with care as it can cause skin and eye irritation upon contact.
将来の方向性
There are several future directions for the use of ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate in scientific research. One potential application is in the development of new biomaterials for tissue engineering and regenerative medicine. This compound-based adhesives and coatings could also be used in the development of new medical devices such as implants and prosthetics. Another potential direction is in the development of new materials for use in the electronics industry, where this compound-based coatings and adhesives could be used to improve the performance and durability of electronic devices.
Conclusion:
In conclusion, this compound is a versatile cyanoacrylate monomer that has been widely used in scientific research. The compound has been shown to have excellent bonding strength and durability, making it suitable for use in various applications such as in the aerospace and automotive industries. The future directions for the use of this compound in scientific research are promising, and it is expected that the compound will continue to play an important role in the development of new materials and technologies.
合成法
The synthesis of ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate involves the reaction of ethyl cyanoacetate with 3-bromo-4-(dimethylamino)phenylacetonitrile in the presence of a base catalyst such as sodium hydride or potassium carbonate. The reaction proceeds via the Michael addition of the cyanoacetate to the nitrile group, followed by intramolecular cyclization to form the cyanoacrylate product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学的研究の応用
Ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate has been widely used in scientific research due to its ability to form strong and stable bonds with various substrates. The compound has been used in the development of novel materials such as adhesives, coatings, and composites. This compound-based adhesives have been shown to have excellent bonding strength and durability, making them suitable for use in various applications such as in the aerospace and automotive industries.
特性
IUPAC Name |
ethyl (E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-4-19-14(18)11(9-16)7-10-5-6-13(17(2)3)12(15)8-10/h5-8H,4H2,1-3H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIXLCGWOWLBKF-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)N(C)C)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)N(C)C)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5863169.png)
![1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5863183.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5863189.png)
![methyl 4-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5863195.png)
![1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5863198.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5863213.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5863214.png)


![4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5863225.png)


![8-[(4-chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B5863252.png)
![1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5863259.png)